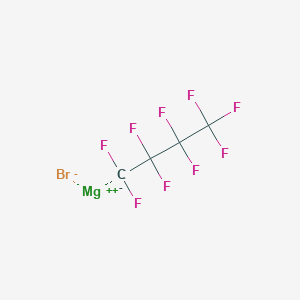
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its complex structure, which includes multiple benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- has several scientific research applications, including:
Chemistry: Used as a model compound for studying PAHs and their chemical behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- involves its interaction with molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which may interact with DNA and proteins. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis.
相似化合物的比较
Similar Compounds
Dibenz(a,j)anthracene: A closely related PAH with a similar structure but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.
Chrysene: A PAH with four fused benzene rings, differing in its structural configuration.
Uniqueness
Dibenz(a,j)anthracene-7,14-dione, 3-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and modify its interactions with other molecules, making it distinct from other PAHs.
属性
CAS 编号 |
76214-37-4 |
|---|---|
分子式 |
C23H14O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
7-methoxypentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17,19,21-decaene-2,13-dione |
InChI |
InChI=1S/C23H14O3/c1-26-15-8-11-17-14(12-15)7-10-19-21(17)23(25)20-16-5-3-2-4-13(16)6-9-18(20)22(19)24/h2-12H,1H3 |
InChI 键 |
WHMNGYAOUBMXNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=C(C3=O)C5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


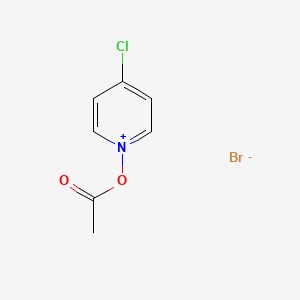

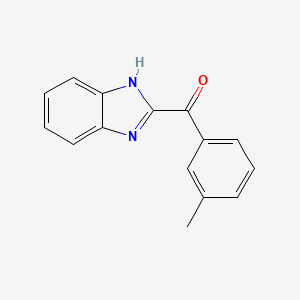
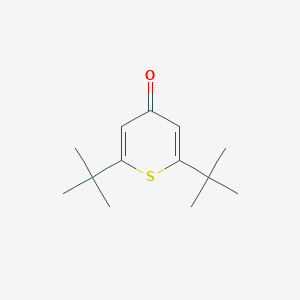

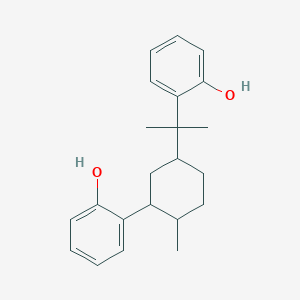



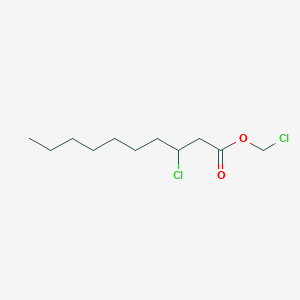
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)

